
5-Fluoro-7-methyl-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-7-methyl-1,3-benzoxazole is a heterocyclic aromatic organic compound. It is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, pharmaceuticals, and industrial processes. The compound features a benzene ring fused with an oxazole ring, with fluorine and methyl substituents at positions 5 and 7, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-7-methyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under various reaction conditions. Common catalysts include metal catalysts, nanocatalysts, and ionic liquid catalysts. For instance, a condensation reaction between 2-aminophenol and aldehydes can be catalyzed by pent-ethylene diammonium pentachloro bismuth under solvent-free conditions .
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve scalable and efficient synthetic routes. These methods may include the use of biodegradable and reusable catalysts to ensure high yield and easy workup .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-7-methyl-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-7-methyl-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-7-methyl-1,3-benzoxazole involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by increasing intracellular reactive oxygen species levels and decreasing mitochondrial membrane potential . The compound may also inhibit specific enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Benzoxazole: The parent compound without fluorine and methyl substituents.
2-Aminobenzoxazole: A derivative with an amino group at position 2.
5-Nitrobenzoxazole: A derivative with a nitro group at position 5.
Comparison: 5-Fluoro-7-methyl-1,3-benzoxazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity in nucleophilic substitution reactions, while the methyl group at position 7 may influence its steric and electronic properties.
Properties
Molecular Formula |
C8H6FNO |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
5-fluoro-7-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6FNO/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3 |
InChI Key |
VNRDGXNGAQECHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OC=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


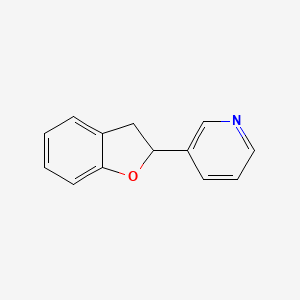
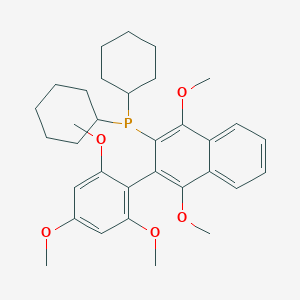
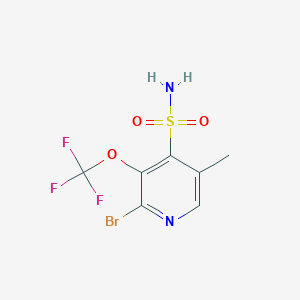
![2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12874383.png)
![1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12874396.png)
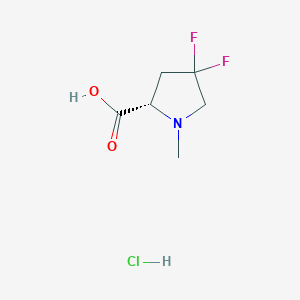


![N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine](/img/structure/B12874411.png)
![tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12874414.png)


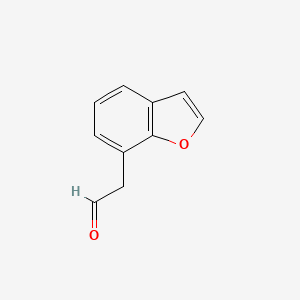
![1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine](/img/structure/B12874444.png)
